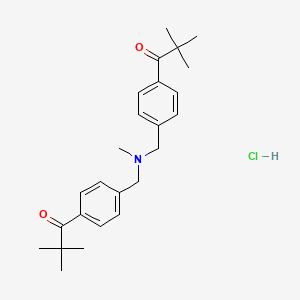
Cyclopropane, (1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid with a boiling point of approximately 58.45°C and a density of 0.6936 g/cm³ . This compound is characterized by its unique three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ISO-PROPYLCYCLOPROPANE can be synthesized through various methods, including the reaction of carbenes with alkenes. One common method involves the addition of methylene (CH2) to alkenes or cycloalkenes . Another approach is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents
Industrial Production Methods
Industrial production of ISO-PROPYLCYCLOPROPANE typically involves the use of palladium-catalyzed cross-coupling reactions. For example, the cross-coupling of aryl bromides with cyclopropylmagnesium bromide in the presence of zinc bromide produces cyclopropyl arenes in good yields . This method is advantageous due to its high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
ISO-PROPYLCYCLOPROPANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can convert ISO-PROPYLCYCLOPROPANE to cyclopropyl alkanes.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Cyclopropyl ketones and alcohols.
Reduction: Cyclopropyl alkanes.
Substitution: Halogenated cyclopropanes.
Wissenschaftliche Forschungsanwendungen
ISO-PROPYLCYCLOPROPANE has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its pharmacological properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of ISO-PROPYLCYCLOPROPANE involves its interaction with molecular targets and pathways. The cyclopropane ring imposes conformational rigidity on the molecule, which can enhance its binding affinity to specific targets . This rigidity also increases the metabolic stability of the compound, extending its therapeutic action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: A simpler cycloalkane with the formula C3H6.
Methylcyclopropane: A cyclopropane derivative with a methyl group attached.
Ethylcyclopropane: A cyclopropane derivative with an ethyl group attached.
Uniqueness
ISO-PROPYLCYCLOPROPANE is unique due to its isopropyl group, which imparts distinct chemical and physical properties compared to other cyclopropane derivatives.
Eigenschaften
CAS-Nummer |
3638-35-5 |
|---|---|
Molekularformel |
C6H12 |
Molekulargewicht |
84.16 g/mol |
IUPAC-Name |
propan-2-ylcyclopropane |
InChI |
InChI=1S/C6H12/c1-5(2)6-3-4-6/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
HPBROFGYTXOJIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC1 |
Physikalische Beschreibung |
Liquid; |
Dampfdruck |
205.0 [mmHg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-nitrophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11996239.png)


![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996263.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996269.png)

![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996276.png)
![ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996284.png)


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11996291.png)


